3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of boronic acid reagents in Suzuki-Miyaura coupling reactions, which are scalable and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: Formation of C-O bonds.
Substitution: Conversion of boron to other heteroatoms (e.g., C-N, C-X).
Protodeboronation: Formation of C-H bonds.
Coupling Reactions: Formation of new C-C bonds through homologations, olefinations, alkynylations, and other coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and various organic solvents. The reaction conditions are generally mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and in molecular docking studies.
Medicine: Explored for its potential use in pharmaceutical testing and as a reference standard.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid involves its role as a boronic acid derivative. Boronic acids are known to act as Lewis acids, facilitating various chemical reactions by accepting electron pairs from nucleophiles . In Suzuki-Miyaura coupling, the boronic acid moiety undergoes transmetalation with palladium complexes, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of butoxy, chloro, and isopropoxy groups on the phenyl ring allows for unique interactions and applications in various chemical reactions and research fields .
Properties
IUPAC Name |
(3-butoxy-5-chloro-4-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClO4/c1-4-5-6-18-12-8-10(14(16)17)7-11(15)13(12)19-9(2)3/h7-9,16-17H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLGFMBTFBBDOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191693 | |
Record name | B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1793003-79-8 | |
Record name | B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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